molecular formula C13H10ClNO3 B2640603 Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate CAS No. 866150-88-1

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate

Cat. No.: B2640603
CAS No.: 866150-88-1
M. Wt: 263.68
InChI Key: VUSHPYUBWZHZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate” is a chemical compound with the molecular formula C13H10ClNO3 . It is used in various scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C13H10ClNO3 . The molecule includes a benzene ring attached to a carboxylate group and a pyridine ring through an oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of anticonvulsant enaminones, including compounds structurally related to Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate. The research highlighted the importance of hydrogen bonding and the conformation of cyclohexene rings in the molecular structure, which could influence the pharmacological properties of these compounds Kubicki, M., Bassyouni, H., & Codding, P. W. (2000). Journal of Molecular Structure.

Synthesis and Characterization of Zinpyr Family Fluorescent Sensors

Nolan et al. (2006) described the synthesis and characterization of Zinpyr family fluorescent sensors for Zn(II), showcasing the application of pyridinyl-amine-pyrrole group-containing compounds for biological imaging. This work demonstrates the potential utility of this compound derivatives in the development of fluorescent probes for zinc ions in biological systems Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S. (2006). Inorganic Chemistry.

Synthesis of Pyridothienopyrimidines

Medvedeva et al. (2010) investigated the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction, revealing pathways to novel pyridothienopyrimidines. This study explores the chemical versatility of pyridinyl-containing molecules in synthesizing complex heterocyclic structures, potentially useful in medicinal chemistry Medvedeva, M. I., Tugusheva, N., Alekseeva, L., Chernyshev, V., Avramenko, G., & Granik, V. (2010). Russian Chemical Bulletin.

Anti-inflammatory Potential of Thienopyridine Derivatives

Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel anti-inflammatory agents. The study suggested the anti-inflammatory activity of structurally related molecules, pointing towards the therapeutic potential of compounds based on the thieno[2,3-b]pyridine scaffold Moloney, G. P. (2001). Molecules.

Properties

IUPAC Name

methyl 3-(6-chloropyridin-2-yl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-4-2-5-10(8-9)18-12-7-3-6-11(14)15-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHPYUBWZHZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.